molecular formula C11H11NO2S2 B3099020 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione CAS No. 134821-22-0

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B3099020
CAS No.: 134821-22-0
M. Wt: 253.3 g/mol
InChI Key: PRVIBPPECORITJ-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione: is an organic compound that features a thiazolidine ring substituted with a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-methoxybenzoyl chloride with 1,3-thiazolidine-2-thione in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry: 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is used as a building block in organic synthesis

Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Shares the methoxybenzoyl moiety but lacks the thiazolidine ring.

    1,3-Thiazolidine-2-thione: Shares the thiazolidine ring but lacks the methoxybenzoyl group.

Uniqueness: 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is unique due to the combination of the methoxybenzoyl group and the thiazolidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-methoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-14-9-4-2-8(3-5-9)10(13)12-6-7-16-11(12)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVIBPPECORITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218697
Record name (4-Methoxyphenyl)(2-thioxo-3-thiazolidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134821-22-0
Record name (4-Methoxyphenyl)(2-thioxo-3-thiazolidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134821-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)(2-thioxo-3-thiazolidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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